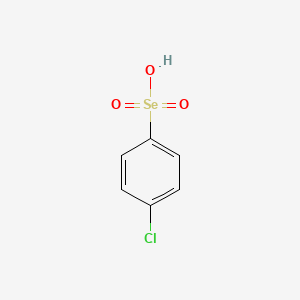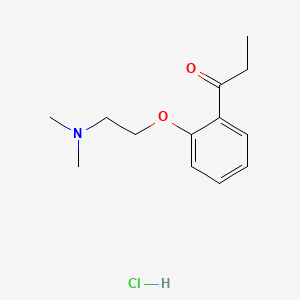
Propiophenone, 2'-(2-(dimethylamino)ethoxy)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propiophenone, 2’-(2-(dimethylamino)ethoxy)-, hydrochloride is a chemical compound with the molecular formula C15H24ClNO2. It is a derivative of propiophenone, characterized by the presence of a dimethylaminoethoxy group attached to the phenyl ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 2’-(2-(dimethylamino)ethoxy)-, hydrochloride typically involves the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde. The reaction is carried out in the presence of concentrated hydrochloric acid and ethanol under reflux conditions. The resulting product is then purified through recrystallization using ethanol and acetone .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Propiophenone, 2’-(2-(dimethylamino)ethoxy)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles, such as halides and amines, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Propiophenone, 2’-(2-(dimethylamino)ethoxy)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of Propiophenone, 2’-(2-(dimethylamino)ethoxy)-, hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its binding to receptors and enzymes, leading to various biological effects. The compound can modulate the activity of ion channels and neurotransmitter receptors, which contributes to its pharmacological properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propiophenone, 2’-(2-(diethylamino)ethoxy)-, hydrochloride
- 3-(Dimethylamino)propiophenone hydrochloride
- 2-(Ethylamino)propiophenone hydrochloride
Uniqueness
Propiophenone, 2’-(2-(dimethylamino)ethoxy)-, hydrochloride is unique due to the presence of the dimethylaminoethoxy group, which imparts specific chemical and biological properties. This group enhances its solubility and reactivity, making it a valuable compound in various research applications .
Propriétés
Numéro CAS |
20808-94-0 |
|---|---|
Formule moléculaire |
C13H20ClNO2 |
Poids moléculaire |
257.75 g/mol |
Nom IUPAC |
1-[2-[2-(dimethylamino)ethoxy]phenyl]propan-1-one;hydrochloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-4-12(15)11-7-5-6-8-13(11)16-10-9-14(2)3;/h5-8H,4,9-10H2,1-3H3;1H |
Clé InChI |
ZRLDESDACJRMML-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC=CC=C1OCCN(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


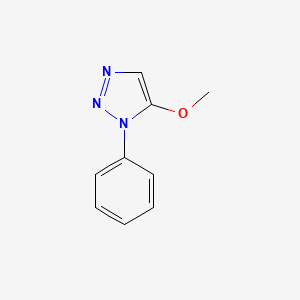
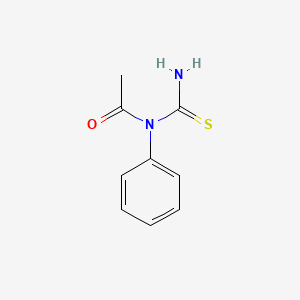

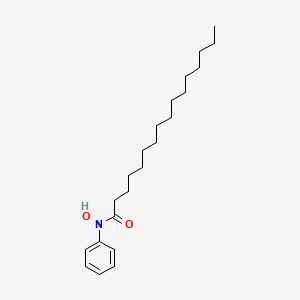
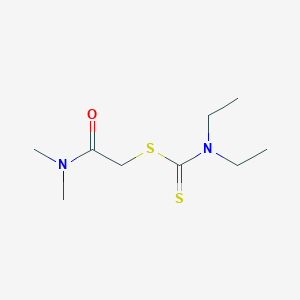
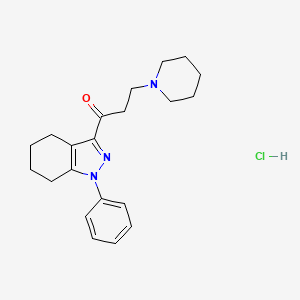
![4,9-Dioxatricyclo[4.4.0.0~2,7~]decane-3,5,8,10-tetrone](/img/structure/B14714196.png)
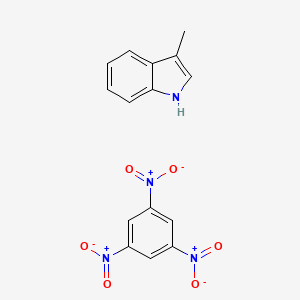
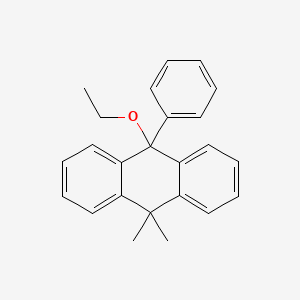
![Methyl(phenyl)bis[(propan-2-yl)oxy]silane](/img/structure/B14714213.png)
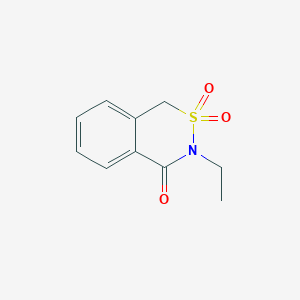
![3-[(4-Methoxy-2-nitrophenyl)sulfanyl]oxolane-2,5-dione](/img/structure/B14714224.png)
